4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. The thiazole ring is known for its aromaticity and diverse reactivity, making it a valuable scaffold in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Morpholine Substitution: The final step involves the substitution of the bromine atom with morpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (triethylamine), solvents (chloroform, dichloromethane).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromophenyl group instead of a bromomethyl group.
2-(4-Bromophenyl)-1,3-thiazole: Lacks the morpholine ring, making it less soluble and bioavailable.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring, offering different reactivity and biological activity.
Uniqueness
4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is unique due to the presence of both the thiazole and morpholine rings, which confer distinct chemical and biological properties. The bromine atom and methyl group on the thiazole ring enhance its reactivity and potential for substitution reactions .
Eigenschaften
Molekularformel |
C8H11BrN2OS |
---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
4-(2-bromo-5-methyl-1,3-thiazol-4-yl)morpholine |
InChI |
InChI=1S/C8H11BrN2OS/c1-6-7(10-8(9)13-6)11-2-4-12-5-3-11/h2-5H2,1H3 |
InChI-Schlüssel |
BCJVQIWXXDYWBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.